An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 2,6-Dimethyl-4-oxopiperidine-1-carboxylate
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 2,6-Dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, and reactivity of tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex molecular architectures. This document delves into its structural features, spectroscopic signature, and the nuanced reactivity conferred by the interplay of the N-Boc protecting group, the C4-ketone, and the stereogenic centers at C2 and C6. Particular emphasis is placed on the distinct properties of the cis and trans diastereomers, providing field-proven insights for their strategic application in research and development.
Introduction: A Versatile Piperidone Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Functionalization of this core structure allows for the precise tuning of pharmacological properties. Tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a key intermediate that offers multiple points for chemical modification. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for selective chemistry at other positions.[1][2] This protection is stable under a wide range of conditions but can be readily removed under mild acidic conditions, revealing the secondary amine for subsequent functionalization.[1]
The core utility of this molecule stems from three key features:
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The N-Boc Group: Masks the nucleophilicity and basicity of the piperidine nitrogen, directing reactivity towards the ketone.[2]
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The C4-Ketone: A versatile functional handle for a variety of transformations, including reductive amination, Wittig reactions, and aldol condensations.[3]
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The C2 and C6 Methyl Groups: These substituents introduce stereocenters and significant steric influence, which dictates the conformational preference of the ring and modulates the reactivity of the C4-ketone.
This guide will focus primarily on the properties of the cis-isomer, (2R,6S)-rel-tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS No. 1005397-64-7), for which more data is publicly available, while also drawing comparisons to the trans-isomer (CAS No. 184368-70-5).[4][5]
Molecular Structure and Stereochemistry
The presence of methyl groups at both the C2 and C6 positions gives rise to two diastereomers: cis and trans. The relative orientation of these substituents profoundly impacts the molecule's shape, stability, and reactivity.
Conformational Analysis: The Dominance of the Chair
Like most piperidine rings, the 2,6-dimethyl-4-oxopiperidone core predominantly adopts a chair conformation to minimize torsional and steric strain.
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cis-Isomer: In the (2R,6S) or meso compound, the most stable chair conformation places both methyl groups in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, making the cis isomer the thermodynamically preferred product in many synthetic routes, such as the Mannich condensation.
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trans-Isomer: In the chiral (2R,6R) and (2S,6S) enantiomers, a chair conformation necessitates one methyl group being axial and the other equatorial. This results in greater steric strain compared to the di-equatorial arrangement of the cis-isomer.
The logical relationship between synthesis, stereoisomers, and their preferred conformations is outlined below.
Caption: Synthesis and stereochemical outcomes for 2,6-dimethyl-4-piperidone.
The Influence of the N-Boc Group
The bulky tert-butoxycarbonyl (Boc) group typically resides in the equatorial position to minimize steric clashes with the ring protons. Its presence can flatten the chair conformation slightly and introduces rotational isomers (rotamers) due to restricted rotation around the N-C(O) amide bond. This can sometimes lead to broadened signals in NMR spectroscopy at room temperature.
Synthesis and Spectroscopic Characterization
While specific, detailed protocols for the title compound are scarce in peer-reviewed literature, its synthesis can be reliably inferred from established methods for analogous structures.
General Synthetic Approach
A robust two-step sequence is the most logical pathway to tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.
Step 1: Mannich Condensation for the Piperidone Core The synthesis of the parent 2,6-dimethyl-4-piperidone heterocycle is classically achieved via a one-pot Mannich reaction.[6] This involves the condensation of acetone, acetaldehyde, and an ammonia source (like ammonium acetate). The reaction proceeds through the formation of imines and enamines, followed by intramolecular cyclization to yield the piperidone ring, with the cis-isomer typically forming as the major product.
Step 2: N-Boc Protection The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.[7] This reaction is generally high-yielding and proceeds under mild conditions.
Caption: A typical two-step synthesis workflow for the target molecule.
Spectroscopic Properties
The characterization of tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate relies on standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum for the exact title compound is elusive, data from the closely related cis-2-methyl-6-propyl analog provides a reliable template for interpretation.[8]
| Property | Expected Characteristics | Rationale & Causality |
| Appearance | Colorless to pale yellow oil or low-melting solid | The Boc group and alkyl chains disrupt crystal lattice formation. |
| ¹H NMR | δ 4.5-4.8 ppm (m, 2H): Protons at C2 and C6. δ 2.6-2.8 ppm (dd, 2H): Axial protons at C3 and C5. δ 2.2-2.4 ppm (dd, 2H): Equatorial protons at C3 and C5. δ 1.4-1.5 ppm (s, 9H): tert-Butyl protons. δ 1.1-1.3 ppm (d, 6H): Methyl protons at C2 and C6. | The C2/C6 protons are deshielded by the adjacent nitrogen and carbonyl of the Boc group. The axial and equatorial protons at C3/C5 are diastereotopic and show distinct geminal and vicinal couplings. The large singlet for the Boc group and the doublet for the methyl groups are characteristic. |
| ¹³C NMR | δ ~208 ppm: C4 ketone carbonyl. δ ~155 ppm: Boc carbonyl. δ ~80 ppm: Quaternary carbon of the Boc group. δ ~52 ppm: C2 and C6 carbons. δ ~45 ppm: C3 and C5 carbons. δ ~28 ppm: tert-Butyl methyl carbons. δ ~22 ppm: C2 and C6 methyl carbons. | The chemical shifts are highly predictable. The ketone carbonyl is significantly downfield. The carbons of the Boc group have characteristic shifts. The ring carbons appear in the aliphatic region. |
| IR (Infrared) | ~1720 cm⁻¹ (strong): C=O stretch (ketone). ~1690 cm⁻¹ (strong): C=O stretch (carbamate). ~2970 cm⁻¹ (medium): C-H stretch (aliphatic). ~1170 cm⁻¹ (strong): C-O stretch. | The two distinct carbonyl groups give rise to two strong absorption bands. The higher frequency band is typically the ketone. The strong C-O stretch is also characteristic of the carbamate ester. |
| Mass Spec (MS) | [M+Na]⁺: Expected around m/z 266. Loss of tert-butyl group (-57): A common fragmentation pathway. Loss of Boc group (-101): Another characteristic fragmentation. | Electrospray ionization (ESI) would likely show the sodium adduct. Electron impact (EI) would show fragmentation patterns corresponding to the loss of the stable tert-butyl cation or the entire Boc group. |
Chemical Reactivity and Synthetic Applications
The chemical behavior is dominated by the ketone and the lability of the Boc group. The steric hindrance from the cis-diequatorial methyl groups plays a crucial role in moderating the reactivity of the C4-carbonyl.
Reactions at the C4-Carbonyl Group
The ketone is a primary site for nucleophilic addition and related reactions. However, attack on the carbonyl is subject to steric hindrance from the C2 and C6 methyl groups, which may necessitate more forcing conditions compared to the unsubstituted N-Boc-4-piperidone.
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Reductive Amination: A cornerstone reaction for this scaffold, allowing the introduction of an amino side chain at the C4 position. The ketone is condensed with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a highly efficient method for generating 4-aminopiperidine derivatives.[1]
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl to form tertiary alcohols. The stereochemical outcome of this addition is influenced by the steric bulk of the nucleophile and the piperidone ring.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an exocyclic double bond, providing access to 4-alkylidenepiperidine derivatives.
Caption: Key reaction pathways for the title compound.
Deprotection of the N-Boc Group
The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] This unmasks the piperidine nitrogen, yielding the corresponding 2,6-dimethyl-4-piperidone salt. The free secondary amine can then be used in a variety of subsequent reactions, such as:
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N-Alkylation
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N-Arylation
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Acylation
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Sulfonylation
This orthogonal deprotection strategy is a key advantage of using the N-Boc-piperidone scaffold in multi-step syntheses.[2]
Conclusion and Future Outlook
Tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a strategically important synthetic intermediate. Its chemical properties are defined by the trifecta of a protectable nitrogen, a reactive ketone, and influential stereocenters. The cis-isomer, with its thermodynamically stable di-equatorial methyl groups, is the more commonly encountered and utilized diastereomer. Understanding the steric hindrance imposed by these methyl groups is critical for predicting and controlling the outcomes of reactions at the C4-carbonyl. As the demand for structurally complex and stereochemically pure pharmaceuticals continues to grow, this versatile piperidone building block will undoubtedly remain a valuable tool for medicinal chemists and synthetic organic chemists alike. Further research into the properties and reactivity of the less-stable trans-isomer could open new avenues for creating novel molecular diversity.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
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- Casy, A. F., & Hassan, M. M. A. (1983). PMR studies of the reaction between methiodides of substituted 4-piperidones and primary bases. Tetrahedron, 39(24), 4521-4527.
- Chemical Register. (n.d.). (2R,6S)-tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS No. 1005397-64-7) Suppliers. Retrieved from a relevant ChemicalRegister.com supplier page.
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- D'yakonov, V. A., et al. (2014). Nitrogen-Containing 1,5-Diketones Based on N-Boc-Piperidin-4-one, Synthesis, Intramolecular Cyclization, and Reaction with o-Phenylenediamine. Russian Journal of Organic Chemistry, 50(11), 1635-1643.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
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